molecular formula C18H18ClNO B1614303 4'-Chloro-3-pyrrolidinomethyl benzophenone CAS No. 898770-25-7

4'-Chloro-3-pyrrolidinomethyl benzophenone

Cat. No. B1614303
M. Wt: 299.8 g/mol
InChI Key: MRRNARDORVBBQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4’-Chloro-3-pyrrolidinomethyl benzophenone is a chemical compound with the CAS Number: 898770-25-7 . It has a molecular weight of 299.8 and its IUPAC name is (4-chlorophenyl) [3- (1-pyrrolidinylmethyl)phenyl]methanone . The compound has garnered significant interest from researchers due to its potential applications in various fields.


Molecular Structure Analysis

The molecular structure of 4’-Chloro-3-pyrrolidinomethyl benzophenone is represented by the linear formula C18H18ClNO . The InChI code for this compound is 1S/C18H18ClNO/c19-17-8-6-15 (7-9-17)18 (21)16-5-3-4-14 (12-16)13-20-10-1-2-11-20/h3-9,12H,1-2,10-11,13H2 .

Scientific Research Applications

  • Chemical Synthesis

    • “4’-Chloro-3-pyrrolidinomethyl benzophenone” is a chemical compound with the CAS Number: 898770-25-7 . It’s used in chemical synthesis .
    • The methods of application or experimental procedures, including any relevant technical details or parameters, are not specified in the available resources .
    • The results or outcomes obtained, including any quantitative data or statistical analyses, are not specified in the available resources .
  • Drug Discovery

    • Pyrrolidine, a component of “4’-Chloro-3-pyrrolidinomethyl benzophenone”, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
    • The methods of application or experimental procedures, including any relevant technical details or parameters, are not specified in the available resources .
    • The results or outcomes obtained, including any quantitative data or statistical analyses, are not specified in the available resources .
  • Industrial Research

    • The compound may also have applications in industrial research, such as in manufacturing processes and improving product quality and efficiency.
    • The methods of application or experimental procedures, including any relevant technical details or parameters, are not specified in the available resources.
    • The results or outcomes obtained, including any quantitative data or statistical analyses, are not specified in the available resources.
  • Agrochemical and Pharmaceutical Industries

    • Trifluoromethylpyridines, a structural motif in “4’-Chloro-3-pyrrolidinomethyl benzophenone”, have been used in active agrochemical and pharmaceutical ingredients .
    • The methods of application or experimental procedures, including any relevant technical details or parameters, are not specified in the available resources .
    • The results or outcomes obtained, including any quantitative data or statistical analyses, are not specified in the available resources .
  • Material Science

    • The compound may also have applications in material science, such as in the development of new materials with unique properties .
    • The methods of application or experimental procedures, including any relevant technical details or parameters, are not specified in the available resources .
    • The results or outcomes obtained, including any quantitative data or statistical analyses, are not specified in the available resources .
  • Functional Materials

    • The development of organic compounds containing fluorine has made many recent advances in the agrochemical, pharmaceutical, and functional materials fields possible .
    • The methods of application or experimental procedures, including any relevant technical details or parameters, are not specified in the available resources .
    • The results or outcomes obtained, including any quantitative data or statistical analyses, are not specified in the available resources .

properties

IUPAC Name

(4-chlorophenyl)-[3-(pyrrolidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO/c19-17-8-6-15(7-9-17)18(21)16-5-3-4-14(12-16)13-20-10-1-2-11-20/h3-9,12H,1-2,10-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRRNARDORVBBQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80643196
Record name (4-Chlorophenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Chloro-3-pyrrolidinomethyl benzophenone

CAS RN

898770-25-7
Record name (4-Chlorophenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4'-Chloro-3-pyrrolidinomethyl benzophenone
Reactant of Route 2
Reactant of Route 2
4'-Chloro-3-pyrrolidinomethyl benzophenone
Reactant of Route 3
Reactant of Route 3
4'-Chloro-3-pyrrolidinomethyl benzophenone
Reactant of Route 4
Reactant of Route 4
4'-Chloro-3-pyrrolidinomethyl benzophenone
Reactant of Route 5
Reactant of Route 5
4'-Chloro-3-pyrrolidinomethyl benzophenone
Reactant of Route 6
Reactant of Route 6
4'-Chloro-3-pyrrolidinomethyl benzophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.